molecular formula C13H13Br2NO2 B1278208 1-Boc-3,4-Dibromoindole CAS No. 219943-38-1

1-Boc-3,4-Dibromoindole

Cat. No.: B1278208
CAS No.: 219943-38-1
M. Wt: 375.06 g/mol
InChI Key: WOKVBYGNVGDARB-UHFFFAOYSA-N
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Description

1-Boc-3,4-Dibromoindole, also known as tert-butyl 3,4-dibromoindole-1-carboxylate, is a chemical compound with the molecular formula C13H13Br2NO2. It is a derivative of indole, a heterocyclic aromatic organic compound. The compound is characterized by the presence of two bromine atoms at the 3 and 4 positions of the indole ring and a tert-butoxycarbonyl (Boc) protecting group at the nitrogen atom. This compound is commonly used as a building block in organic synthesis due to its reactivity and stability .

Preparation Methods

1-Boc-3,4-Dibromoindole can be synthesized through various synthetic routes. One common method involves the bromination of 1-Boc-indole using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane. The reaction typically proceeds at room temperature and yields the desired dibromoindole product .

Industrial production methods for this compound may involve similar bromination reactions but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Scientific Research Applications

1-Boc-3,4-Dibromoindole has several scientific research applications, including:

Biological Activity

1-Boc-3,4-dibromoindole is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies, drawing from various scientific sources.

Synthesis of this compound

This compound can be synthesized through several methods involving the bromination of indole derivatives. The Boc (tert-butyloxycarbonyl) group serves as a protecting group for the amino functionality, facilitating further chemical transformations while enhancing solubility and stability.

Synthetic Pathways

  • Bromination : Indole derivatives are brominated at the 3 and 4 positions using bromine or N-bromosuccinimide (NBS) under controlled conditions.
  • Boc Protection : Following bromination, the compound undergoes Boc protection to yield this compound.

Biological Activity

This compound exhibits a range of biological activities that make it a candidate for pharmacological applications.

Cytotoxicity

Research indicates that dibromoindoles possess moderate cytotoxic activity against various cancer cell lines. For instance, studies have reported that compounds similar to this compound show cytotoxic effects on the HCT-116 colon carcinoma cell line and other p53-deficient cell lines .

Table 1: Cytotoxicity Data of Dibromoindoles

CompoundCell LineIC50 (µM)
This compoundHCT-11620
5,6-DibromoindoleHCT-1166.03
7-ChloroindoleHEK-2937.47

Antidepressant Activity

In animal models, particularly in forced swimming tests and anxiety/depression tests in chickens, dibromoindoles have shown significant antidepressant and anxiolytic activities. For example, dosages of 20 mg/kg exhibited notable anti-depressive effects .

The mechanism by which this compound exerts its biological effects is thought to involve interactions with serotonin receptors due to its structural similarity to serotonin. The compound may also influence apoptotic pathways in cancer cells through DNA alkylation .

Study on Antimicrobial Potentiation

A study explored the antibiotic potentiating activity of indole derivatives including dibrominated variants. It was found that certain analogues significantly enhanced the efficacy of doxycycline against resistant strains of Pseudomonas aeruginosa, indicating a potential role in overcoming antibiotic resistance .

Evaluation of Hemolytic Activity

The hemolytic activity of various indole derivatives was assessed using rat red blood cells. Notably, 5,6-dibromoindole exhibited pronounced hemolytic effects with an HC50 value of 17 µM . This raises considerations for safety in therapeutic applications.

Properties

IUPAC Name

tert-butyl 3,4-dibromoindole-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13Br2NO2/c1-13(2,3)18-12(17)16-7-9(15)11-8(14)5-4-6-10(11)16/h4-7H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOKVBYGNVGDARB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C=C(C2=C1C=CC=C2Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13Br2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10444890
Record name 1-Boc-3,4-Dibromoindole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10444890
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

375.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

219943-38-1
Record name 1-Boc-3,4-Dibromoindole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10444890
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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